molecular formula C8H11N5O B13423109 (R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol

(R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol

Cat. No.: B13423109
M. Wt: 193.21 g/mol
InChI Key: NMBLSWKTQBVMBR-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-(6-Amino-9H-purin-9-yl)propan-1-ol is a chiral compound that belongs to the class of purine nucleosides. It is structurally related to adenine and is known for its significant biological activity. This compound is of interest in various fields, including medicinal chemistry and biochemistry, due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(6-Amino-9H-purin-9-yl)propan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable purine derivative, such as 6-chloropurine.

    Nucleophilic Substitution: The 6-chloropurine undergoes nucleophilic substitution with an appropriate chiral alcohol, such as ®-1-chloropropan-2-ol, under basic conditions to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain ®-2-(6-Amino-9H-purin-9-yl)propan-1-ol in high purity.

Industrial Production Methods

Industrial production of ®-2-(6-Amino-9H-purin-9-yl)propan-1-ol may involve large-scale synthesis using similar synthetic routes. The process is optimized for yield and purity, and may include additional steps such as solvent extraction and crystallization to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

®-2-(6-Amino-9H-purin-9-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The amino group can be reduced to form the corresponding amine.

    Substitution: The purine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ®-2-(6-Amino-9H-purin-9-yl)propan-1-one.

    Reduction: Formation of ®-2-(6-Amino-9H-purin-9-yl)propan-1-amine.

    Substitution: Formation of various substituted purine derivatives.

Scientific Research Applications

®-2-(6-Amino-9H-purin-9-yl)propan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in nucleic acid metabolism and enzyme interactions.

    Medicine: Investigated for its potential as an antiviral and anticancer agent.

    Industry: Utilized in the production of pharmaceuticals and as a research chemical.

Mechanism of Action

The mechanism of action of ®-2-(6-Amino-9H-purin-9-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid synthesis. It can inhibit the activity of these enzymes, leading to disruption of nucleic acid metabolism and cell proliferation. This makes it a potential candidate for antiviral and anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring nucleoside with similar structure but different biological activity.

    Tenofovir: An antiviral agent with a similar purine base but different functional groups.

    Emtricitabine: Another antiviral agent with a similar mechanism of action but different chemical structure.

Uniqueness

®-2-(6-Amino-9H-purin-9-yl)propan-1-ol is unique due to its specific chiral configuration and the presence of both amino and hydroxyl functional groups. This combination of features contributes to its distinct biological activity and potential therapeutic applications.

Properties

Molecular Formula

C8H11N5O

Molecular Weight

193.21 g/mol

IUPAC Name

(2R)-2-(6-aminopurin-9-yl)propan-1-ol

InChI

InChI=1S/C8H11N5O/c1-5(2-14)13-4-12-6-7(9)10-3-11-8(6)13/h3-5,14H,2H2,1H3,(H2,9,10,11)/t5-/m1/s1

InChI Key

NMBLSWKTQBVMBR-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](CO)N1C=NC2=C(N=CN=C21)N

Canonical SMILES

CC(CO)N1C=NC2=C(N=CN=C21)N

Origin of Product

United States

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